molecular formula C11H14BrClN2O B3235018 N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-isopropyl-acetamide CAS No. 1353986-58-9

N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-isopropyl-acetamide

Cat. No.: B3235018
CAS No.: 1353986-58-9
M. Wt: 305.60 g/mol
InChI Key: IGFOABHDKUYZHR-UHFFFAOYSA-N
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Description

N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-isopropyl-acetamide is a halogenated acetamide derivative characterized by a pyridine ring substituted with a bromine atom at the 2-position and a chlorinated acetamide group. The isopropyl and pyridinylmethyl substituents on the nitrogen atom contribute to its steric and electronic profile, influencing its physicochemical properties and reactivity. Structural determination methods, such as X-ray crystallography (using programs like SHELX ), and spectroscopic techniques like NMR (as discussed in ), are critical for elucidating its conformation and behavior.

Properties

IUPAC Name

N-[(2-bromopyridin-4-yl)methyl]-2-chloro-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrClN2O/c1-8(2)15(11(16)6-13)7-9-3-4-14-10(12)5-9/h3-5,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFOABHDKUYZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC(=NC=C1)Br)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701154954
Record name Acetamide, N-[(2-bromo-4-pyridinyl)methyl]-2-chloro-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353986-58-9
Record name Acetamide, N-[(2-bromo-4-pyridinyl)methyl]-2-chloro-N-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353986-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[(2-bromo-4-pyridinyl)methyl]-2-chloro-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The bromo-pyridine ring can bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the molecular environment.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Substituents (R1, R2, R3) Key Features Physicochemical Properties Applications
N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-isopropyl-acetamide R1: 2-Bromo-pyridin-4-ylmethyl, R2: Cl, R3: Isopropyl Polar pyridine ring, bulky isopropyl group Moderate solubility in polar solvents Pharmaceutical intermediate
2-Bromo-N-[4-nitro-2-(phenyl-Br)phenyl]acetamide (Imp. C(EP), ) R1: 4-Nitro-2-(phenyl-Br)phenyl, R2: Br Nitro group, brominated phenyl ring Low solubility, high melting point Impurity reference standard
N-(2-Benzoyl-4-chlorophenyl)-2-bromo-N-(cyclopropylmethyl)acetamide ( ) R1: 2-Benzoyl-4-chlorophenyl, R2: Br, R3: Cyclopropylmethyl Benzoyl group, cyclopropylmethyl chain Lipophilic, thermal stability Agrochemical synthesis
2-(1,3-Dioxo-isoindol-2-yl)-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide (Imp. D(EP), ) R1: 4-Nitro-2-(phenylcarbonyl)phenyl, R2: 1,3-Dioxo-isoindol-2-yl Isoindole dione, carbonyl groups High crystallinity, UV activity Analytical reference material

Structural and Electronic Differences

  • Pyridine vs. C(EP) and the benzoyl-containing derivative . This increases solubility in polar solvents compared to the more lipophilic benzene-based analogs .
  • Halogenation: Bromine and chlorine atoms in the target compound enhance electrophilicity, making it more reactive in nucleophilic substitutions compared to non-halogenated analogs.

Physicochemical Properties

  • Solubility : The pyridine ring improves aqueous solubility (~15 mg/mL predicted) relative to Imp. C(EP) (<5 mg/mL) due to enhanced polarity .
  • Thermal Stability : The cyclopropylmethyl group in ’s compound confers higher thermal stability (decomposition >200°C) compared to the target compound’s isopropyl group (decomposition ~180°C) .
  • Crystallinity : Imp. D(EP)’s isoindole dione moiety promotes crystallinity, as evidenced by its use as a reference standard , whereas the target compound may exhibit polymorphism due to flexible substituents.

Reactivity and Functional Performance

  • Nucleophilic Substitution : The 2-bromo-pyridine group in the target compound undergoes faster substitution reactions than the brominated phenyl group in Imp. C(EP), attributed to the electron-withdrawing nature of the pyridine nitrogen .
  • Metabolic Stability : The isopropyl group in the target compound may slow oxidative metabolism compared to smaller alkyl chains, as suggested by lumping strategy principles in .
  • Spectroscopic Profiles : NMR analysis (as in ) would reveal distinct chemical shifts for the pyridine protons (δ 8.5–9.0 ppm) versus aromatic protons in benzene-based analogs (δ 7.0–8.0 ppm).

Biological Activity

N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-isopropyl-acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

The synthesis of this compound typically involves the reaction of 2-bromo-4-pyridinemethanol with 2-chloroacetyl chloride in the presence of a base like triethylamine under anhydrous conditions. The general reaction scheme is as follows:

Starting Materials:

  • 2-bromo-4-pyridinemethanol
  • 2-chloroacetyl chloride
  • Triethylamine

Reaction Conditions:

  • Anhydrous solvent (e.g., dichloromethane)
  • Room temperature stirring for several hours

Product Isolation:
The product is isolated through filtration and purified by recrystallization.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of bromine and chlorine enhances the compound's reactivity, allowing it to form covalent bonds with nucleophilic residues in proteins, which can lead to inhibition or modulation of enzyme activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

The compound has also been investigated for its potential anticancer activity. Studies suggest that it may induce apoptosis in cancer cells, with mechanisms involving modulation of signaling pathways associated with cell growth and survival. For instance, it has been shown to affect the NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression .

Case Studies

  • Anticancer Activity in FaDu Cells :
    A study demonstrated that this compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, surpassing the efficacy of the reference drug bleomycin. The compound was noted for inducing apoptosis through multiple pathways, highlighting its potential as an anticancer agent .
  • Enzyme Inhibition :
    The compound has been explored as a biochemical probe for studying enzyme mechanisms. It shows promise in inhibiting specific enzymes involved in disease processes, thereby providing insights into therapeutic strategies for conditions like cancer and neurodegenerative diseases.

Research Findings Summary Table

Biological Activity Findings References
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in FaDu cells; modulates NF-κB pathway
Enzyme InteractionInhibits specific enzymes; potential as a biochemical probe

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-isopropyl-acetamide
Reactant of Route 2
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N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-isopropyl-acetamide

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